molecular formula C11H24ClN B3012324 N,3,3,5,5-pentamethylcyclohexan-1-amine hydrochloride CAS No. 1955540-68-7

N,3,3,5,5-pentamethylcyclohexan-1-amine hydrochloride

Cat. No. B3012324
CAS RN: 1955540-68-7
M. Wt: 205.77
InChI Key: RBLDPJARGGJLTJ-UHFFFAOYSA-N
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Description

“N,3,3,5,5-pentamethylcyclohexan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1955540-68-7 . It has a molecular weight of 205.77 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H23N.ClH/c1-10(2)6-9(12-5)7-11(3,4)8-10;/h9,12H,6-8H2,1-5H3;1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is at room temperature .

Scientific Research Applications

Diastereoselective Protonation-Hydroamination Cascade

  • Application: This research demonstrates a diastereoselective protonation of a pentadienyl anion, followed by addition of a lithium amide across the double bond of the resulting 1,3-diene. It concludes with a highly regioselective protonation of the final allylic anion, indicating applications in the synthesis of bicyclic allylic amines (Lebeuf et al., 2006).

Synthesis of Hindered Secondary Amines

  • Application: The synthesis of hindered secondary amines like 7-azadispiro[5.1.5.2]pentadecane hydrochloride and 6-azadispiro[4.1.5.2]tetradecane hydrochloride from 1-ethynylcyclohexylamine. This indicates its role in the synthesis of complex amine structures (Wagner & Matthews, 1984).

Asymmetric Synthesis of α-Amino Acids

  • Application: The paper discusses the conversion of N-acylsultams into diastereoisomerically pure, crystalline N-hydroxyamino-acid derivatives, which are then converted into various amino acids. This showcases its application in asymmetric synthesis (Oppolzer et al., 1992).

Synthesis of Nitrogen-Containing Heterocyclic Compounds

  • Application: A variety of different N-[2-chloro-4-(chloromethyl)pent-4-enylidene]amines and N-(2,6-dichlorohex-4-enylidene)amines were prepared, demonstrating their reactivity as building blocks for biologically relevant nitrogen-containing heterocyclic compounds (Piens et al., 2016).

Mechanism of Amide Formation by Carbodiimide

  • Application: This study focuses on the mechanism of amide formation between carboxylic acid and amine in aqueous media using 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC), indicating its role in bioconjugation (Nakajima & Ikada, 1995).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N,3,3,5,5-pentamethylcyclohexan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N.ClH/c1-10(2)6-9(12-5)7-11(3,4)8-10;/h9,12H,6-8H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLDPJARGGJLTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(C1)(C)C)NC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,3,3,5,5-pentamethylcyclohexan-1-amine hydrochloride

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